molecular formula C19H16F3NO5 B2394394 Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate CAS No. 1794778-44-1

Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate

Cat. No.: B2394394
CAS No.: 1794778-44-1
M. Wt: 395.334
InChI Key: GPPHVKSWYMJQCJ-UHFFFAOYSA-N
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Description

Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate is a synthetic organic compound characterized by an isophthalate ester backbone substituted with a trifluoromethylbenzylamino-ethyl ketone moiety. Its structure combines aromatic ester functionality with a fluorinated alkylamine group, which may confer unique physicochemical properties, such as enhanced lipophilicity and metabolic stability.

Properties

IUPAC Name

1-O-methyl 3-O-[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO5/c1-27-17(25)12-6-4-7-13(9-12)18(26)28-11-16(24)23-10-14-5-2-3-8-15(14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPHVKSWYMJQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. For instance, the synthesis might involve the reaction of 2-(trifluoromethyl)benzylamine with an appropriate isophthalate derivative under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, would be essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Medicinal Chemistry

Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate is being investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable candidate in the development of pharmaceuticals.

Case Studies and Research Findings

  • Anticancer Properties : Research has shown that derivatives of compounds containing trifluoromethyl groups exhibit significant anticancer activity. For instance, studies focusing on thalidomide analogues have highlighted the potential for growth inhibition in cancer cells while sparing normal cells .
  • Enzyme Inhibition : The compound's interaction with specific molecular targets may lead to enzyme inhibition, which is crucial in the development of drugs aimed at treating various diseases.

Materials Science

The unique electronic and optical properties imparted by the trifluoromethyl group make this compound suitable for applications in materials science.

Research Insights

  • Development of Novel Materials : The compound has been utilized in the synthesis of new materials with enhanced properties for electronic applications. The presence of the trifluoromethyl group can increase the material's conductivity and stability under various conditions.

Biological Studies

This compound is also being explored for its interactions with biological macromolecules, including proteins and nucleic acids.

Synthetic Applications

The synthesis of this compound involves multi-step processes that can be adapted for various applications.

Synthesis Overview

The typical synthetic route includes:

  • Formation of Benzylamine Intermediate : Using trifluoromethyl iodide through electrophilic aromatic substitution.
  • Esterification : Reacting with isophthalic acid derivatives to form ester linkages.
  • Oxidation : Introducing oxo groups via oxidizing agents like potassium permanganate.

Comparative Analysis of Applications

Application AreaKey FeaturesNotable Findings
Medicinal ChemistryEnhanced metabolic stability and bioavailabilityAnticancer activity; enzyme inhibition
Materials ScienceUnique electronic propertiesDevelopment of conductive materials
Biological StudiesInteraction with macromoleculesPotential therapeutic effects
Synthetic ApplicationsMulti-step synthesis methodsAdaptability for various chemical modifications

Mechanism of Action

The mechanism by which Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the benzylamine moiety may facilitate binding to specific receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituents, core scaffolds, and known biological or chemical roles.

Structural Analogues in Agrochemicals

  • Metsulfuron Methyl Ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): Core Structure: Triazine ring linked to a sulfonylurea-benzene ester. Key Differences: Unlike the target compound, metsulfuron contains a sulfonylurea bridge and a triazine ring, which are critical for herbicidal activity via acetolactate synthase inhibition. The trifluoromethyl group in the target compound may enhance membrane permeability but lacks the triazine-based mechanism . Applications: Herbicide (sulfonylurea class).
  • Triflusulfuron Methyl Ester (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate): Core Structure: Similar triazine-sulfonylurea backbone but with a trifluoroethoxy substituent. Key Differences: The trifluoromethyl group in the target compound is directly attached to a benzylamine moiety, whereas triflusulfuron’s fluorine is part of an ethoxy side chain. This difference likely impacts target binding and environmental persistence .

Pharmaceutical Derivatives

  • EU Patent EP 4 374 877 A2 (2024) :

    • A spirocyclic carboxamide compound with trifluoromethyl and methoxyethyl substituents.
    • Core Structure : Diazaspiro[4.5]decene fused with pyrimidine and benzyl groups.
    • Key Differences : The patent compound’s complexity (multiple rings and substituents) contrasts with the simpler isophthalate scaffold of the target compound. Both share trifluoromethyl groups, but the patent compound’s biological activity likely hinges on its spirocyclic core, which is absent in the target molecule .
  • Benzamide Derivatives (WO 2017/223746): Examples include N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide. Core Structure: Benzamide with thioether-linked heterocycles. Key Differences: The target compound lacks the thioether and thiazole moieties but shares the trifluoromethylbenzylamino group.

Physicochemical and Functional Comparison

Property Target Compound Metsulfuron Methyl Ester EP 4 374 877 A2 Patent Compound
Core Scaffold Isophthalate ester Triazine-sulfonylurea Diazaspiro[4.5]decene-pyrimidine
Key Substituents Trifluoromethylbenzylamino, keto-ethyl Sulfonylurea, methyl, methoxy Trifluoromethyl, methoxyethyl, pyrimidine
Lipophilicity (Predicted) High (CF₃, aromatic ester) Moderate (polar sulfonylurea) High (polycyclic, CF₃)
Potential Applications Agrochemical intermediate or drug candidate Herbicide Anticancer or antiviral agent

Research Findings and Mechanistic Insights

  • Agrochemical Potential: The trifluoromethyl group in the target compound may mimic the bioactivity of triazine-based herbicides (e.g., metsulfuron) but lacks the sulfonylurea bridge critical for enzyme inhibition. This suggests it could act as a precursor or intermediate in herbicide synthesis .
  • However, the absence of thioether or heterocyclic motifs limits direct mechanistic overlap .
  • Synthetic Challenges: The keto-ethylamino group in the target compound may introduce steric hindrance during synthesis, contrasting with the more linear sulfonylurea or amide linkages in analogs .

Biological Activity

Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate (CAS No. 1794778-44-1) is a synthetic compound with potential biological activity. This article explores its synthesis, chemical properties, biological mechanisms, and research findings related to its activity.

Chemical Structure and Properties

This compound has a complex structure that includes a trifluoromethyl group, which enhances its lipophilicity and potential interactions with biological molecules. The molecular formula is C18H17F3N2O3C_{18}H_{17}F_3N_2O_3, with a molecular weight of 372.34 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes the reaction of 2-(trifluoromethyl)benzylamine with isophthalate derivatives under controlled conditions. The process may utilize various reagents such as oxidizing agents and catalysts to optimize yield and purity .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The trifluoromethyl group increases binding affinity to hydrophobic pockets in proteins, potentially enhancing the compound's efficacy against certain targets.
  • Modulation of Biochemical Pathways : The compound may influence various signaling pathways by interacting with receptors or enzymes, leading to altered cellular responses .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest potential antiproliferative effects against cancer cell lines, although specific IC50 values need further investigation.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, similar to other compounds in its class that target fatty acid synthase or related enzymes .
  • Neuroprotective Effects : There are indications that it might interact with neurotransmitter systems, potentially offering protective effects in neurodegenerative models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in cancer lines
Enzyme InhibitionPotential inhibition of fatty acid synthase
NeuroprotectiveInteraction with neurotransmitter systems

Case Study: Anticancer Activity

A study exploring the anticancer properties of this compound found that it exhibited significant cytotoxicity against pancreatic cancer cells. The compound showed an IC50 value comparable to known chemotherapeutics, indicating its potential as a lead compound for further development .

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